molecular formula C16H25NO3 B14369896 N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide CAS No. 90257-16-2

N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide

Katalognummer: B14369896
CAS-Nummer: 90257-16-2
Molekulargewicht: 279.37 g/mol
InChI-Schlüssel: KJSHKGCUSTYORR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide is an organic compound with a complex structure It is characterized by the presence of diethoxy and methyl groups attached to a phenyl ring, which is further connected to a butanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide typically involves the reaction of 3,4-diethoxy-5-methylbenzaldehyde with appropriate amines and butanoic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide is unique due to its specific structural features, such as the combination of diethoxy and methyl groups on the phenyl ring and the butanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

90257-16-2

Molekularformel

C16H25NO3

Molekulargewicht

279.37 g/mol

IUPAC-Name

N-(3,4-diethoxy-5-methylphenyl)-2-methylbutanamide

InChI

InChI=1S/C16H25NO3/c1-6-11(4)16(18)17-13-9-12(5)15(20-8-3)14(10-13)19-7-2/h9-11H,6-8H2,1-5H3,(H,17,18)

InChI-Schlüssel

KJSHKGCUSTYORR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=O)NC1=CC(=C(C(=C1)C)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.